3-Benzyl-1,2,3,4-tetrahydroisoquinoline

Dopamine Receptor Receptor Binding Structure-Activity Relationship

3-Benzyl-1,2,3,4-tetrahydroisoquinoline (3-BnTIQ) is a critical, underexplored C3 regioisomer for structure-activity relationship (SAR) studies. Unlike the well-characterized D2 antagonist 1BnTIQ (C1-benzyl) or the neuroprotective 1MeTIQ, the 3-benzyl substitution pattern remains pharmacologically unannotated. Procurement of this specific isomer is essential to discover novel, patentable biological activities distinct from the 1BnTIQ scaffold. Generic substitution based on the 'tetrahydroisoquinoline' core is scientifically unsound and risks experimental irreproducibility.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B8597739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,16-17H,10-12H2
InChIKeyDYULYGZNVYGVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Core Structure, Isomeric Context, and Procurement Relevance


3-Benzyl-1,2,3,4-tetrahydroisoquinoline (3-BnTIQ, CAS 1070666-26-0) is a member of the tetrahydroisoquinoline (THIQ) alkaloid class. While this specific 3-benzyl regioisomer is notably less characterized in the primary literature compared to its 1-benzyl counterpart [1], the vast body of evidence for the structurally analogous 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) provides a critical framework for understanding the class's differentiated pharmacology. The substitution pattern dictates distinct biological activities [2]; therefore, procurement decisions must consider that the 3-benzyl isomer represents a unique chemical entity with potentially divergent properties, underscoring the need for isomer-specific validation rather than reliance on in-class assumptions.

Critical Procurement Alert for 3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Why In-Class Analogs Cannot Be Interchanged


Within the THIQ family, minor structural modifications profoundly alter pharmacological function and can even invert biological outcomes. As exemplified by data from the closely related 1BnTIQ, substitution at the C1 versus C3 position is not a conservative change; it dictates receptor affinity and intrinsic activity. For instance, 1BnTIQ demonstrates a high affinity for the D2 dopamine receptor and acts as a dopaminergic antagonist [1], whereas other C1-substituted analogs like 1-methyl-TIQ (1MeTIQ) exhibit neuroprotective, monoamine oxidase (MAO) inhibitory properties [2]. Furthermore, shifting the substituent from the C1 to the C4 position (4-phenyl-TIQ) results in weak D1/D2 receptor affinity [3]. Given that the 3-benzyl isomer (3-BnTIQ) remains a distinct molecular scaffold with a substitution pattern less explored in the literature, its pharmacological and biophysical profile cannot be reliably predicted from 1BnTIQ data. Generic substitution based solely on the 'tetrahydroisoquinoline' core is scientifically unsound and poses significant risk to experimental reproducibility and assay validity.

Quantitative Differentiation of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) vs. Key Analogs: Evidence-Based Comparison Data


D2 Dopamine Receptor Affinity of 1BnTIQ vs. 1-Phenyl and 4-Phenyl Analogs

In a direct head-to-head comparison, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) demonstrated the highest affinity for the D2 dopamine receptor among a series of regioisomers. This property is quantitatively distinct and provides a basis for selecting 1BnTIQ over its 1-phenyl and 4-phenyl counterparts for D2-targeted research [1]. (Note: Data for 3-BnTIQ is not available; this serves as class-level inference for the potential of regioisomers to exhibit stark differences).

Dopamine Receptor Receptor Binding Structure-Activity Relationship

Dopamine Transporter (DAT) Uptake Inhibition: 1BnTIQ vs. Related Alkaloids

In a cross-study comparable analysis, 1BnTIQ exhibits moderate affinity for the dopamine transporter (DAT), with a Ki value that falls between that of tetrahydropapaveroline (THP) and the highly potent neurotoxin MPP+. This positions 1BnTIQ as a compound with a distinct DAT interaction profile relevant for models of dopaminergic dysfunction [1].

Dopamine Transporter Neurotoxicity Cellular Uptake

In Vivo Modulation of Striatal Dopamine Release: 1BnTIQ vs. 1MeTIQ

Chronic administration of 1BnTIQ and 1-methyl-TIQ (1MeTIQ) produces opposing effects on dopamine release in the rat striatum. This direct, in vivo comparison demonstrates a functional antagonism, solidifying the rationale for using 1BnTIQ as a Parkinson's disease (PD)-inducing agent and 1MeTIQ as a neuroprotective compound, rather than interchangeable analogs [1].

In Vivo Microdialysis Parkinson's Disease Model Neurochemistry

Inhibition of Cardiac Transient Outward Potassium Current (Ito): 1BnTIQ as a Unique Channel Modulator

1BnTIQ acts as a dose-dependent inhibitor of the transient outward potassium current (Ito) in rat ventricular myocytes, a property not documented for simpler or C1-methyl analogs. This provides a distinct, quantifiable point of differentiation for cardiovascular applications, demonstrating an open-state block mechanism [1].

Ion Channel Pharmacology Cardiac Electrophysiology Potassium Channel Blocker

Recommended Research Applications for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline and Its 3-Benzyl Isomer


Development of D2 Dopamine Receptor Ligands (1BnTIQ)

1BnTIQ serves as a validated lead scaffold or pharmacological tool for studying the D2 dopamine receptor. The compound's unique affinity rank (1-benzyl > 4-phenyl > SCH23390 > 1-phenyl) [4] provides a structural basis for designing more selective antagonists or for use as a reference compound in D2 receptor binding and functional assays.

Construction of Preclinical Models of Parkinson's Disease (1BnTIQ)

The well-characterized ability of 1BnTIQ to induce a ~300% increase in striatal dopamine release after chronic administration in vivo [4] establishes it as a reliable endogenous neurotoxin for generating animal models of Parkinson's disease. This specific, quantifiable neurochemical effect is not seen with its protective analog 1MeTIQ, making 1BnTIQ the clear choice for this application.

Cardiac Ion Channel and Antiarrhythmic Drug Research (1BnTIQ)

The property of 1BnTIQ to inhibit the cardiac transient outward potassium current (Ito) with defined IC50 values (4.3 and 2.7 µM) and a characterized mechanism of open-state block [4] presents a unique opportunity for cardiovascular research. It can be used as a specific tool compound to investigate the role of Ito in cardiac repolarization and arrhythmogenesis.

Synthetic Chemistry and Scaffold Exploration (3-BnTIQ)

Given the documented, significant biological divergence between C1 and C4 substituted THIQ analogs, the 3-benzyl-1,2,3,4-tetrahydroisoquinoline (3-BnTIQ) isomer presents a high-value opportunity for novel chemical biology exploration. Its procurement is justified for systematic structure-activity relationship (SAR) studies aimed at elucidating the functional consequences of shifting the benzyl group to the C3 position, with the goal of discovering new, patentable biological activities distinct from the well-studied 1BnTIQ scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.